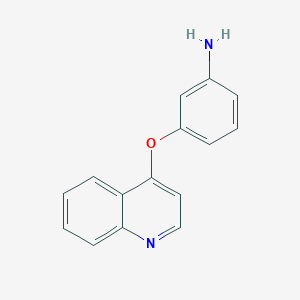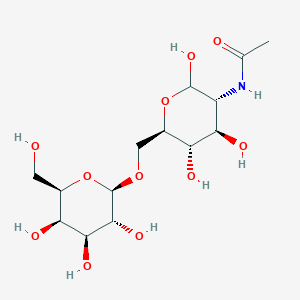
beta-D-Galp-(1->6)-D-GlcNAcp
説明
“beta-D-Galp-(1->6)-D-GlcNAcp” is a disaccharide, which is a type of carbohydrate made up of two sugar molecules linked together. In this case, the sugars are beta-D-Galactopyranose (Galp) and N-Acetyl-D-Glucosamine (GlcNAcp), linked by a beta-1,6-glycosidic bond .
Synthesis Analysis
The synthesis of such disaccharides typically involves glycosylation reactions, where a glycosyl donor (such as a sugar with a leaving group at the anomeric carbon) reacts with a glycosyl acceptor (such as a sugar with a free hydroxyl group). The exact method would depend on the specific protecting groups used and the reaction conditions .Molecular Structure Analysis
The molecular structure of this disaccharide would consist of the two sugar rings connected by an oxygen atom (from the glycosidic bond). Each sugar would have a six-membered ring structure (a pyranose), with various hydroxyl (-OH) and acetyl (-COCH3) groups attached .Chemical Reactions Analysis
As a carbohydrate, this disaccharide could undergo various chemical reactions typical of sugars. These might include oxidation, reduction, and glycosylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this disaccharide would depend on its exact structure. Generally, disaccharides are crystalline, water-soluble solids. They are typically less sweet than monosaccharides and may exhibit interesting optical properties due to the presence of multiple chiral centers .科学的研究の応用
Structural Studies in Microbiology : Beta-D-Galp-(1->6)-D-GlcNAcp plays a role in the structure of lipooligosaccharides (LOSs) from various strains of Haemophilus ducreyi. These LOSs are key in understanding bacterial composition and potential interactions with human cells (Schweda et al., 1995).
Glycopeptide Isolation and Characterization : This compound is part of a family of glycopeptides isolated from Ehrlich ascites tumor cells, suggesting its significance in tumor biology and potential as a biomarker (Eckhardt & Goldstein, 1983).
Synthetic Applications in Vaccine Development : The compound has been used in the synthesis of various oligosaccharides, such as those related to the capsular polysaccharide of Streptococcus pneumoniae. These synthetic applications are crucial in developing potential vaccines (Joosten et al., 2003).
Enzymatic Assays and Antibody Production : Beta-D-Galp-(1->6)-D-GlcNAcp has been used in the synthesis of oligosaccharides for enzymatic assays, contributing to biochemical research and the development of specific antibodies (Srivastava & Hindsgaul, 1992).
NMR Studies for Molecular Characterization : This compound has been the subject of detailed NMR studies, providing insights into molecular structures and interactions, crucial for understanding complex biological systems (Strecker et al., 1989).
Synthesis of Glycopeptides : It's involved in the synthesis of mucin-type O-glycopeptides, which are significant in understanding and potentially treating various diseases (Kinzy & Schmidt, 1987).
Biological Function Studies : Research on glycosphingolipid analogues containing beta-D-GalNAcp(1->4)[alpha-D-Fucp(1->3)]-beta-D-GlcNAcp(1->)Cer from marine sponges highlights its potential role in biological functions and drug development (Hada et al., 2007).
将来の方向性
The study of specific disaccharides like this one could have implications for various fields, including biochemistry, food science, and medicine. For example, understanding the properties of different glycosidic linkages could help in the design of new drugs or the development of improved food processing methods .
特性
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(17)15-7-10(20)9(19)6(25-13(7)23)3-24-14-12(22)11(21)8(18)5(2-16)26-14/h5-14,16,18-23H,2-3H2,1H3,(H,15,17)/t5-,6-,7-,8+,9-,10-,11+,12-,13?,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKXCNXSQYSCQN-CIWHICPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Galp-(1->6)-D-GlcNAcp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does the presence of fucose impact the ability of β-galactosidases to hydrolyze Galβ1-6GlcNAc?
A: Research suggests that the presence of fucose can indeed hinder the enzymatic activity of some β-galactosidases on oligosaccharides containing Galβ1-6GlcNAc. For instance, none of the four β-galactosidases from Aspergillus oryzae, Escherichia coli, Streptococcus pneumoniae, and Canavalia ensiformis (jack bean) were able to hydrolyze lacto-N-fucopentaose III (Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc) despite the fact that the corresponding nonfucosylated oligosaccharides acted as suitable substrates. [] This suggests that the presence of fucose in specific positions within the oligosaccharide structure can interfere with enzyme-substrate recognition or the catalytic mechanism of these β-galactosidases.
Q2: How does the binding of Agaricus bisporus lectin (ABL) to Galβ1-6GlcNAc compare to its binding to Galβ1-3GalNAc (T-antigen)?
A: While Agaricus bisporus lectin (ABL) exhibits a preference for T-antigen, it can still bind to Galβ1-6GlcNAc. [] This interaction is possible because the C-4 hydroxyl group of the glucose moiety in Galβ1-6GlcNAc occupies a spatially similar position to the crucial axial C-4 hydroxyl group of the N-acetylgalactosamine in T-antigen. This highlights that while ABL has specificity towards T-antigen, it exhibits flexibility in its binding site, accommodating other structurally similar carbohydrate motifs like Galβ1-6GlcNAc.
Q3: Can Galβ1-6GlcNAc be incorporated into polymers, and if so, does this impact its interaction with lectins?
A: Yes, Galβ1-6GlcNAc can be successfully incorporated into polymers. Researchers have synthesized styrene derivatives carrying this disaccharide and subsequently polymerized them. [] Interestingly, these Galβ1-6GlcNAc-carrying polymers exhibited a significantly enhanced ability to inhibit lectin-induced hemagglutination compared to the free disaccharide. This points towards a "cluster effect" where the multivalent presentation of Galβ1-6GlcNAc along the polymer backbone amplifies its binding affinity to lectins.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1423060.png)
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1423063.png)
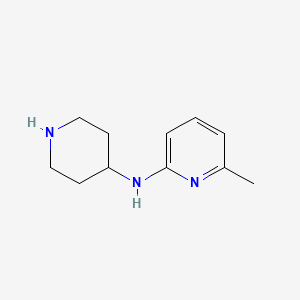

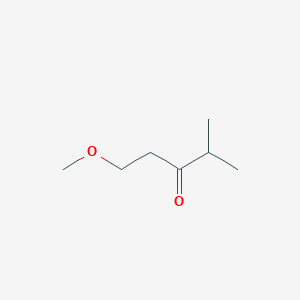

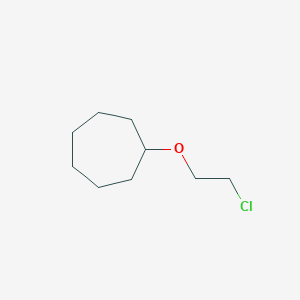
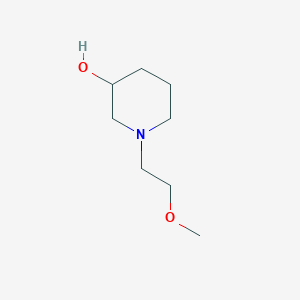
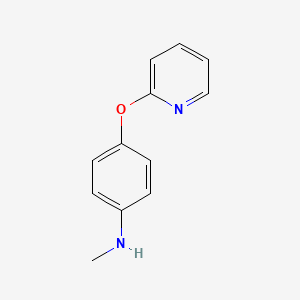
![5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1423075.png)
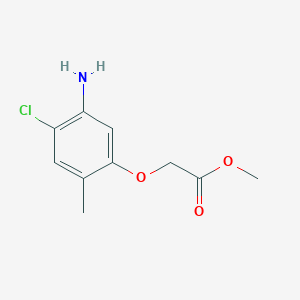
![tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B1423078.png)
